molecular formula C16H18N2O4 B11120631 1,4-Bis(5-methylfuran-2-carbonyl)piperazine

1,4-Bis(5-methylfuran-2-carbonyl)piperazine

Cat. No.: B11120631
M. Wt: 302.32 g/mol
InChI Key: YQBJSKNVCSOHPH-UHFFFAOYSA-N
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Description

1,4-Bis(5-methylfuran-2-carbonyl)piperazine is a chemical compound that features a piperazine core substituted with two 5-methylfuran-2-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-methylfuran-2-carbonyl)piperazine typically involves the reaction of piperazine with 5-methylfuran-2-carbonyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-methylfuran-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(5-methylfuran-2-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-methylfuran-2-carbonyl)piperazine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(5-methylfuran-2-carbonyl)piperazine is unique due to its dual substitution on the piperazine ring, which can confer distinct chemical and biological properties compared to its mono-substituted counterparts

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C16H18N2O4/c1-11-3-5-13(21-11)15(19)17-7-9-18(10-8-17)16(20)14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3

InChI Key

YQBJSKNVCSOHPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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